Sulfato de cinconidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sulfato de cinconidina es un alcaloide natural que se deriva de la corteza de los árboles de cinchona. Es uno de los cuatro principales alcaloides de la cinchona, junto con la quinina, la quinidina y la cinconina . Históricamente, los alcaloides de la cinchona han sido significativos debido a sus propiedades antimaláricas, siendo la quinina la más conocida . El this compound se utiliza principalmente por sus propiedades medicinales y en diversas aplicaciones químicas.

Aplicaciones Científicas De Investigación

El sulfato de cinconidina tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo exacto de acción del sulfato de cinconidina no se comprende completamente. Se cree que evita la polimerización de la hematina tóxica formada por la degradación de la hemoglobina en los eritrocitos a hemozoína (β-hematina). Este mecanismo es similar al de la quinina .

Análisis Bioquímico

Biochemical Properties

Cinchonidine sulphate is known for its role in biochemical reactions, particularly in its interaction with enzymes and proteins. It interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The compound also exhibits inhibitory effects on certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. These interactions highlight the importance of cinchonidine sulphate in modulating biochemical pathways and influencing physiological processes .

Cellular Effects

Cinchonidine sulphate has been shown to exert protective effects on endothelial cells. It attenuates indoxyl sulphate-induced cell damage by downregulating the p53 signaling pathway and promoting MDM2 cytoplasmic-nuclear shuttling. This results in reduced cell death, cellular senescence, and improved vasculogenic activity in human umbilical vein endothelial cells (HUVECs). Additionally, cinchonidine sulphate influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for endothelial dysfunction .

Molecular Mechanism

At the molecular level, cinchonidine sulphate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits acetylcholinesterase, thereby affecting neurotransmission. The compound also modulates gene expression by influencing transcription factors and signaling pathways. These molecular interactions are crucial for understanding the therapeutic potential of cinchonidine sulphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinchonidine sulphate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cinchonidine sulphate remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to cinchonidine sulphate has been associated with sustained protective effects on endothelial cells, highlighting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of cinchonidine sulphate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing muscle cramps and improving endothelial function. At high doses, cinchonidine sulphate may cause toxic or adverse effects, including gastrointestinal disturbances and neurotoxicity. These dosage-dependent effects are crucial for determining the safe and effective use of cinchonidine sulphate in therapeutic applications .

Metabolic Pathways

Cinchonidine sulphate is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and glucuronidation of cinchonidine sulphate, leading to its elimination from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, cinchonidine sulphate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of cinchonidine sulphate are essential for its therapeutic efficacy and safety .

Subcellular Localization

Cinchonidine sulphate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms of action of cinchonidine sulphate and its potential therapeutic applications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de cinconidina se extrae típicamente de la corteza de los árboles de cinchona. El proceso de extracción implica varios pasos:

Cosecha y secado: La corteza se cosecha y se seca.

Extracción: La corteza seca se trata con una solución ácida para extraer los alcaloides.

Purificación: El extracto crudo se purifica mediante diversos procesos químicos, como la cristalización y la filtración.

Métodos de producción industrial

En entornos industriales, el proceso de extracción se amplía para manejar grandes cantidades de corteza. El licor ácido caliente y transparente se neutraliza con una solución caliente de hidróxido de sodio a un pH de 5,5 y luego se enfría. Al enfriarse, el sulfato de quinina crudo cristaliza y se centrifuga. Se refina aún más hirviéndolo con agua y carbón activado para obtener sulfato de quinina puro . Se utilizan métodos similares para la extracción y purificación del this compound.

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de cinconidina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar su estructura.

Sustitución: Puede sufrir reacciones de sustitución para formar nuevos compuestos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados de cinconidina, que pueden utilizarse en síntesis química y aplicaciones posteriores .

Comparación Con Compuestos Similares

Compuestos similares

Quinina: Conocida por sus propiedades antimaláricas.

Quinidina: Utilizada como agente antiarrítmico.

Cinchonina: Otro alcaloide de la cinchona con propiedades similares.

Singularidad

El sulfato de cinconidina es único debido a su estereoquímica específica, lo que lo hace valioso en la síntesis asimétrica. Su capacidad para actuar como catalizador quiral lo diferencia de otros alcaloides de la cinchona .

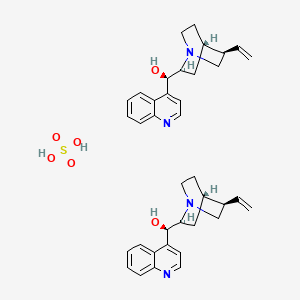

Propiedades

Número CAS |

524-61-8 |

|---|---|

Fórmula molecular |

C19H24N2O5S |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid |

InChI |

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1 |

Clave InChI |

KFHZMXDENPHHOU-YYXOUSRLSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

SMILES isomérico |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

SMILES canónico |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What adverse effects have been observed with the topical use of cinchonidine sulphate?

A1: A case study [] reported a 26-year-old male experiencing a vesicular dermatitis with intense itching on his scalp, face, and neck after using a hair tonic containing cinchonidine sulphate. The reaction occurred within 24 hours of application and was characterized by tense, acuminate vesicles filled with clear to straw-colored fluid. The patient also experienced edema of the scalp and eyes, facial swelling, nausea, abdominal distress, and loose stools. Patch testing confirmed the cinchonidine sulphate-containing ingredient as the cause of the reaction.

Q2: Has cinchonidine sulphate been explored for any applications beyond its known antimalarial properties?

A2: Interestingly, a historical study [] investigated the use of cinchonidine sulphate in reducing the prevalence of "fever" cases in jails. While the exact methodology and results are not detailed in the abstract, this highlights an attempt to leverage the potential antipyretic properties of cinchonidine sulphate in a specific setting.

Q3: Are there any documented historical reviews or critiques of research involving cinchonidine sulphate?

A3: While not directly focusing on cinchonidine sulphate itself, a book review [] mentioning the compound provides a glimpse into the broader scientific discourse of that time. This suggests the existence of historical scientific literature potentially containing valuable insights into the early research and applications of cinchonidine sulphate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.